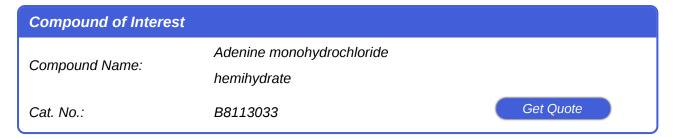




Application Notes and Protocols for Adenine- Induced Tubulointerstitial Fibrosis Models

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing **adenine monohydrochloride hemihydrate** to induce tubulointerstitial fibrosis in rodent models, a well-established method for studying chronic kidney disease (CKD).

Introduction

The adenine-induced model of renal injury is a robust and widely used non-surgical method to mimic the pathophysiology of human chronic kidney disease, particularly tubulointerstitial fibrosis.[1][2][3] Administration of a diet containing an excess of adenine leads to the formation and deposition of 2,8-dihydroxyadenine (2,8-DHA) crystals in the renal tubules.[2][4][5] This crystalline nephropathy triggers a cascade of events including tubular injury, inflammation, and the subsequent activation of fibroblasts, culminating in the excessive deposition of extracellular matrix and the development of renal fibrosis.[2][6][7] This model is highly valued for its clinical relevance, reproducibility, and the flexibility to adjust disease severity by modifying the dose and duration of adenine administration.[1]

Key Pathological Features:

 Tubulointerstitial Fibrosis: Characterized by the accumulation of collagen and other extracellular matrix components in the interstitium.[1]



- Tubular Atrophy: Degeneration and loss of renal tubular epithelial cells.[1]
- Inflammation: Infiltration of immune cells, such as macrophages, into the kidney tissue.[2][8]
- Impaired Renal Function: Evidenced by elevated serum creatinine and blood urea nitrogen (BUN) levels.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using the adenine-induced renal fibrosis model.

Table 1: Renal Function Parameters in Adenine-Induced CKD Models

Animal Model	Adenine Dose & Duration	Serum Creatinine (mg/dL)	Blood Urea Nitrogen (BUN) (mg/dL)	Reference
Mice	0.25% w/w diet for 4 weeks	Significantly increased vs. control	Significantly increased vs. control	[9]
Mice	50 mg/kg i.p. for 21 days	~1.0 (vs. ~0.4 in control)	~250 (vs. ~50 in control)	[10]
Male Mice	0.25% diet for 2 weeks	-	160 ± 5	[11]
Female Mice	0.25% diet for 2 weeks	-	90 ± 4	[11]
Rats	0.25% adenine diet	Increased systolic blood pressure	-	[12]
Rats	50 or 100 mg/kg i.p. for 4 weeks	Dose- dependently increased	Dose- dependently increased	[13]

Table 2: Histological and Molecular Markers of Renal Fibrosis



Animal Model	Adenine Dose & Duration	Key Fibrosis Markers	Observations	Reference
Mice	0.2% adenine diet	Collagen I, Collagen III, Fibronectin, α- SMA	Increased expression of fibrotic markers	[14]
Rats	Not specified	Collagen deposition	Increased interstitial and perivascular fibrosis	[12]
Mice	Adenine diet	Increased fibrosis percentage	19.9 ± 4.1% fibrosis in adenine group vs. 0.44 ± 0.15% in control	[15]
Mice	Not specified	TGF-β1, MCP-1, F4/80, ICAM1	Upregulation of pro-inflammatory and pro-fibrotic markers	[14][16]

Experimental Protocols

Protocol 1: Induction of Tubulointerstitial Fibrosis in Mice using Adenine Diet

Objective: To induce a consistent and progressive tubulointerstitial fibrosis in mice.

Materials:

- C57BL/6 or SKH1 mice (8-10 weeks old)[4][17]
- Powdered standard rodent chow
- Adenine monohydrochloride hemihydrate



Metabolic cages for urine collection

Procedure:

- Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.
- Diet Preparation: Prepare a 0.2% to 0.25% (w/w) adenine-supplemented diet by thoroughly mixing adenine powder with the powdered standard chow.[17][18] A lower dose of 0.15% can be used in susceptible strains like SKH1 mice over a longer duration (e.g., 6 weeks).[4]
- Induction Phase: Feed the mice with the adenine-supplemented diet for a period of 2 to 5
 weeks.[1] The duration can be adjusted to modulate the severity of fibrosis.
- Monitoring: Monitor the body weight and general health of the animals daily. A decrease in body weight is expected in the adenine-treated group.[19]
- Sample Collection:
 - Urine: At designated time points, house mice in metabolic cages for 24-hour urine collection to measure parameters like proteinuria.
 - Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine and BUN levels.
 - Kidney Tissue: At the termination of the experiment, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Protocol 2: Histological Assessment of Renal Fibrosis

Objective: To visualize and quantify the extent of tubulointerstitial fibrosis in kidney sections.

Materials:

Formalin-fixed, paraffin-embedded kidney sections (5 μm)



- Masson's trichrome stain kit
- Picrosirius red stain solution
- Light microscope with a digital camera
- Image analysis software (e.g., ImageJ)

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol solutions to water.
- Staining:
 - Masson's Trichrome Staining: Follow the manufacturer's protocol. Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm will be red.
 - Picrosirius Red Staining: Stain the sections with Picrosirius red solution for 1 hour. This will stain collagen fibers red.
- Imaging: Capture high-resolution images of the stained kidney sections under a light microscope. For Picrosirius red, imaging under polarized light can enhance the visualization of collagen fibers.[20]
- Quantification: Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the blue (Masson's trichrome) or red (Picrosirius red) staining and calculating the percentage of the stained area relative to the total cortical area of the kidney section.[10]

Protocol 3: Gene Expression Analysis of Fibrotic and Inflammatory Markers

Objective: To quantify the expression of key genes involved in renal fibrosis and inflammation.

Materials:

Frozen kidney tissue



- RNA extraction kit (e.g., TRIzol)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Acta2 (α-SMA), Mcp-1, II-6) and a housekeeping gene (e.g., Gapdh)
- Real-time PCR system

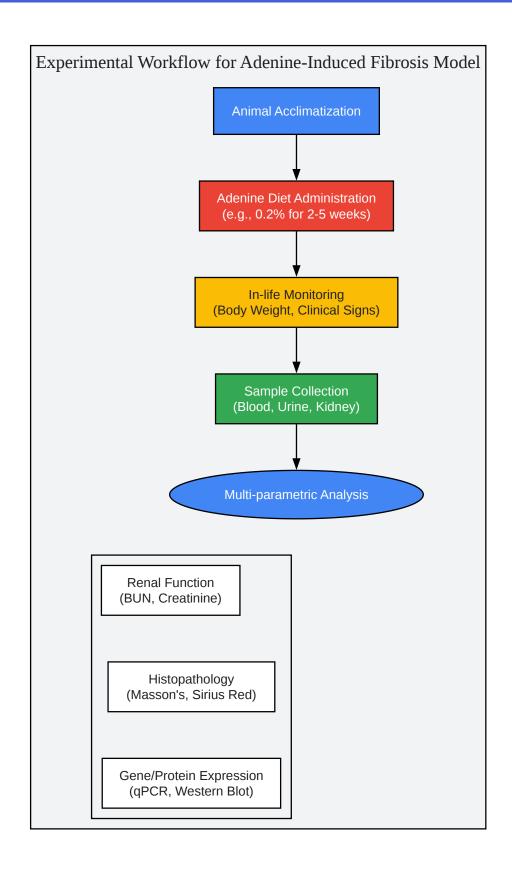
Procedure:

- RNA Extraction: Homogenize the frozen kidney tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt)
 method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in adenine-induced renal fibrosis and a general experimental workflow for studying this model.

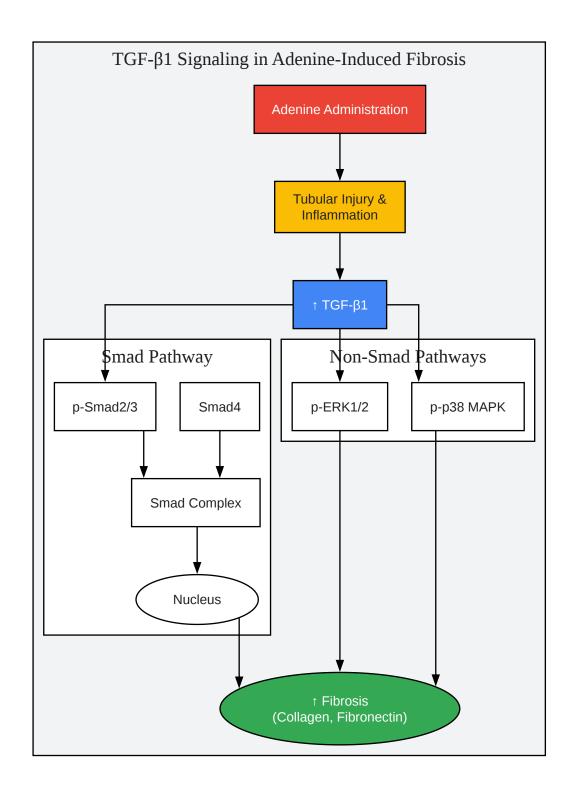




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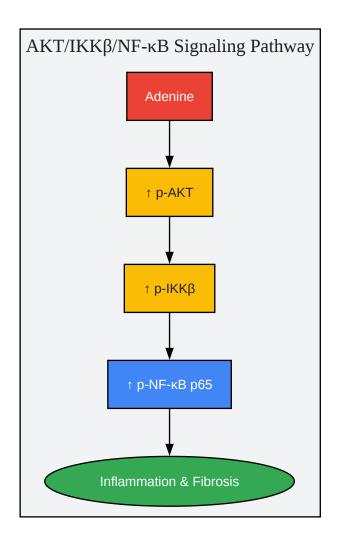
Caption: A typical experimental workflow for studying renal fibrosis using the adenine-induced model.



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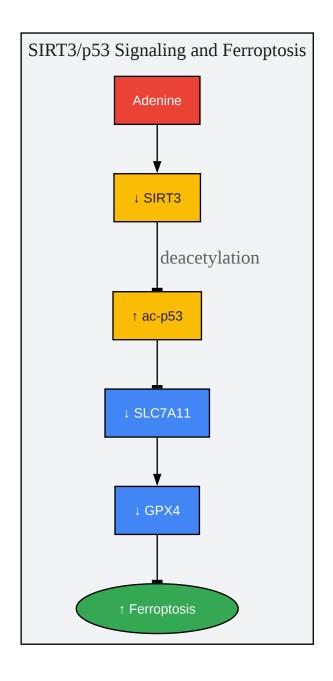
Caption: The central role of TGF-β1 signaling in mediating adenine-induced renal fibrosis.[14]



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Caption: The pro-inflammatory and pro-fibrotic AKT/IKKβ/NF-κB signaling cascade.[21]





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Caption: The role of SIRT3-mediated deacetylation of p53 in adenine-induced ferroptosis.[22]

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